2-Phenyl-2-butene
Overview
Description
2-Phenyl-2-butene is an organic compound with the molecular formula C10H12This compound is also known by several other names, including (2Z)-2-Buten-2-ylbenzene and (E)-2-Phenyl-2-butene . It is a colorless liquid with a distinct aromatic odor and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenyl-2-butene can be synthesized through several methods. One common method involves the reaction of phenylacetylene with ethylene in the presence of a palladium catalyst. Another method includes the dehydration of 2-phenyl-2-butanol using an acid catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of phenylacetylene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2-butene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetic acid using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of this compound yields 2-phenylbutane.
Substitution: It can undergo electrophilic substitution reactions, such as bromination, to form 2-bromo-2-phenylbutane
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Phenylacetic acid.
Reduction: 2-Phenylbutane.
Substitution: 2-Bromo-2-phenylbutane.
Scientific Research Applications
2-Phenyl-2-butene has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various organic compounds.
Biology: It is used in studies involving the metabolic pathways of alkenes.
Medicine: Research has explored its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and as an intermediate in the manufacture of fragrances and flavors
Mechanism of Action
The mechanism of action of 2-Phenyl-2-butene involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile, participating in electrophilic addition and substitution reactions. The double bond in this compound is reactive and can undergo addition reactions with nucleophiles, leading to the formation of various products .
Comparison with Similar Compounds
2-Phenyl-1-butene: Similar structure but with the double bond at a different position.
2-Phenylpropene: A smaller alkene with a similar phenyl group.
2-Phenyl-2-pentene: A larger alkene with an additional carbon atom in the chain
Uniqueness: 2-Phenyl-2-butene is unique due to its specific placement of the double bond, which influences its reactivity and the types of reactions it can undergo. Its structure allows for specific interactions in electrophilic addition and substitution reactions, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
[(Z)-but-2-en-2-yl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H3/b9-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUYQBMBIJFNRM-OQFOIZHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40875936 | |
Record name | BENZENE, (1-METHYL-1-PROPENYL)-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40875936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767-99-7, 2082-61-3 | |
Record name | Benzene, ((1Z)-1-methyl-1-propenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-PHENYL-2-BUTENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | BENZENE, (1-METHYL-1-PROPENYL)-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40875936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | but-2-en-2-ylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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